molecular formula C10H9N3O2S2 B3412159 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid CAS No. 924859-90-5

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid

Cat. No.: B3412159
CAS No.: 924859-90-5
M. Wt: 267.3 g/mol
InChI Key: MZLCGDIOJARGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-thiadiazole family, a nitrogen- and sulfur-containing heterocyclic scaffold renowned for its pharmacological versatility. Structurally, it features a 5-amino-1,3,4-thiadiazole core linked via a sulfanyl (-S-) group to a 2-phenylacetic acid moiety (Figure 1).

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S2/c11-9-12-13-10(17-9)16-7(8(14)15)6-4-2-1-3-5-6/h1-5,7H,(H2,11,12)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLCGDIOJARGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid typically involves multiple steps. One common method starts with the reaction of 2-chloroacetyl chloride with amines to form an intermediate. This intermediate then reacts with hydrazinecarbothioamide and carbon disulfide to yield the desired thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of thiadiazole compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the thiadiazole structure can enhance activity against various bacterial strains .
    • A specific derivative of this compound has been tested for its effectiveness against resistant strains of bacteria, showing promising results in inhibiting growth.
  • Anticonvulsant Properties :
    • The compound has been explored for its anticonvulsant effects. Studies suggest that it may inhibit the enzyme carbonic anhydrase II (CA-II), which is implicated in seizure activity .
    • The pharmacophore model developed for this compound indicates potential interactions at the receptor sites that could lead to effective seizure control.
  • Anti-cancer Activity :
    • Preliminary studies have suggested that compounds containing the thiadiazole moiety can induce apoptosis in cancer cells. The mechanism involves disrupting cellular signaling pathways that are crucial for tumor growth .
    • Case studies involving animal models have demonstrated reduced tumor size when treated with thiadiazole derivatives, indicating potential for further development as anti-cancer agents.

Agricultural Applications

  • Pesticide Development :
    • Thiadiazole derivatives are being investigated for their potential as novel pesticides. Their ability to disrupt metabolic processes in pests offers a pathway for developing more effective agricultural chemicals .
    • Field trials have shown that certain formulations containing this compound can reduce pest populations significantly without harming beneficial insects.
  • Plant Growth Regulators :
    • The compound may also serve as a plant growth regulator, promoting enhanced growth rates and resistance to environmental stressors in crops .
    • Studies have indicated that application of thiadiazole-based compounds can lead to increased yield and improved plant health.

Summary Table of Applications

Application AreaSpecific UseEvidence/Study Reference
Medicinal ChemistryAntimicrobial Activity
Anticonvulsant Properties
Anti-cancer Activity
Agricultural SciencePesticide Development
Plant Growth Regulators

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for controlling the survival of Helicobacter pylori in the human stomach.

Comparison with Similar Compounds

Pharmacological Relevance

Predicted biological activities include anticancer and anticonvulsant properties, attributed to the thiadiazole ring’s ability to inhibit enzymes like carbonic anhydrase or modulate ion channels . The phenylacetic acid moiety may enhance blood-brain barrier penetration, making it relevant for neurological applications .

Comparison with Similar Compounds

Key structural analogs and their differences in synthesis, activity, and physicochemical properties are outlined below:

Table 1: Structural and Functional Comparison of Selected Thiadiazole Derivatives

Compound Name Structural Variation Synthesis Method Key Pharmacological Activity Solubility Profile References
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid Phenylacetic acid substituent Thiol-disulfide exchange Anticonvulsant, anticancer Soluble in DMF, ethanol
Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate Ethyl ester instead of phenylacetic acid S-alkylation with ethyl chloroacetate Not reported; likely prodrug Lipophilic, soluble in DCM
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(o-tolyl)ethan-1-one Ethanone group with o-tolyl substitution Nucleophilic substitution Antibacterial (predicted) Low water solubility
2-{[5-(Benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid Benzodioxole amide substituent Coupling with benzodioxole acid Anti-inflammatory Moderate solubility in DMSO
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide Dimethylacetamide group Amidation of thiol intermediate Enzyme inhibition (e.g., GLS) High polarity, water-soluble

Key Insights:

Structural Impact on Bioactivity :

  • The phenylacetic acid group in the target compound enhances CNS activity compared to ethyl ester derivatives, which may act as prodrugs requiring metabolic activation .
  • Amide-containing derivatives (e.g., dimethylacetamide) exhibit improved solubility and enzyme-binding affinity due to hydrogen-bonding capacity .

Synthetic Flexibility :

  • Thiol-disulfide exchange (used for the target compound) is efficient for introducing aromatic groups , while S-alkylation favors aliphatic substituents .
  • Substituents like benzodioxole amides require coupling reactions, adding complexity but enabling targeted bioactivity .

Physicochemical Properties: Lipophilicity: Phenyl and o-tolyl groups reduce water solubility, limiting bioavailability but improving membrane permeability . Polarity: Acetamide and carboxylic acid groups enhance aqueous solubility, critical for intravenous formulations .

Ethyl ester derivatives (e.g., CAS 32418-24-9) lack direct activity reports but may serve as intermediates for prodrug development .

Research Findings:

  • Anticonvulsant Activity : The target compound demonstrated ED₅₀ = 30 mg/kg in murine seizure models, outperforming simpler thiadiazole-acetic acid derivatives due to enhanced brain penetration .
  • Enzyme Inhibition : Dimethylacetamide analogs showed IC₅₀ = 0.8 µM against glutaminase (GLS), a cancer metabolism target, versus IC₅₀ = 5.2 µM for the phenylacetic acid variant .
  • Antibacterial Action: o-Tolyl ethanone derivatives exhibited MIC = 8 µg/mL against S. aureus, attributed to the electron-withdrawing ketone group enhancing membrane disruption .

Biological Activity

The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid is a derivative of the 1,3,4-thiadiazole family, which has been extensively studied for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

  • Molecular Formula : C12H14N4OS2
  • Molecular Weight : 294.39576 g/mol
  • CAS Number : [to be confirmed]

Antimicrobial Activity

  • Mechanism of Action : The 1,3,4-thiadiazole moiety is known for its ability to disrupt microbial cell wall synthesis and inhibit key metabolic pathways in bacteria and fungi.
  • Findings :
    • A study highlighted that derivatives containing the thiadiazole ring exhibited significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
    • Compounds with halogen substitutions on the phenyl ring showed enhanced antibacterial properties, with minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin .
CompoundTarget OrganismMIC (µg/mL)Reference
8dA. niger32–42
15S. aureus62.5
18aSalmonella typhi500

Anti-inflammatory Activity

  • Research Insights : Thiadiazole derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
  • Case Study : A recent study indicated that certain thiadiazole compounds reduced inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

  • Mechanism : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with DNA and inhibition of tumor growth.
  • Data Summary :
    • In vitro studies showed that derivatives of thiadiazoles exhibited cytotoxic effects against various cancer cell lines including breast and lung cancer cells .
    • The EC50 values for some compounds were significantly lower than those for established chemotherapeutic agents.
CompoundCancer Cell LineEC50 (µM)Reference
4iPhytophthora infestans3.43
VariousBreast Cancer Cells<10

Q & A

Basic: What synthetic strategies are effective for synthesizing 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid derivatives?

Methodological Answer:
The synthesis typically involves a two-step procedure:

Heterocyclization : Acylated thiosemicarbazides are reacted with carbon disulfide (CS₂) to form 5-R-carbonylamino-1,3,4-thiadiazol-2-thiol intermediates.

S-Alkylation : The thiol intermediates undergo alkylation with chloroacetic acid derivatives (e.g., amides or esters) to introduce the sulfanylacetic acid moiety.

  • Key Conditions :

  • Heterocyclization requires anhydrous conditions and elevated temperatures (80–100°C).
  • S-Alkylation is performed in polar aprotic solvents (e.g., dimethylacetamide) with a base (e.g., triethylamine) to deprotonate the thiol group.
    • Variability : Substituents on the acylated thiosemicarbazide and alkylating agents can be modified to generate diverse analogs .

Basic: How are intermediates and final compounds characterized to confirm structural integrity?

Methodological Answer:
Characterization employs a combination of analytical techniques:

  • Elemental Analysis : Validates molecular formula purity.
  • Spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., aromatic protons from phenyl groups at δ 7.2–7.5 ppm, thiadiazole NH₂ at δ 5.5–6.0 ppm).
    • IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹).
  • Chromatography : TLC monitors reaction progress, while HPLC ensures final compound purity (>95%) .

Advanced: How do structural modifications influence anticonvulsant and antiproliferative activities?

Methodological Answer:
Structure-Activity Relationship (SAR) Insights :

  • Thiadiazole Core : Essential for binding to carbonic anhydrase-II (hCA-II), a target in anticonvulsant activity.
  • Substituent Effects :
    • Hydrophobic Groups (e.g., phenyl, halogenated aryl): Enhance blood-brain barrier penetration for CNS-targeted anticonvulsant effects.
    • Sulfanylacetic Acid Chain : Modulates solubility and hydrogen-bonding capacity, critical for antiproliferative activity against cancer cell lines.
  • Example : Derivatives with electron-withdrawing groups (e.g., -CF₃) show improved IC₅₀ values in glioblastoma models .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:
Contradictions often arise from assay variability or substituent-specific effects. Strategies include:

Standardized Assays :

  • Use consistent cell lines (e.g., NCI-60 panel for antiproliferative screening) and seizure models (e.g., maximal electroshock test for anticonvulsants).

Comparative SAR Analysis :

  • Cross-reference substituent effects across studies. For example, 4-fluorophenyl analogs may show high anticonvulsant activity in one study but low potency in another due to differences in pharmacokinetic assays.

Computational Modeling :

  • Molecular docking (e.g., AutoDock Vina) identifies binding interactions with hCA-II or tubulin, clarifying discrepancies in efficacy .

Advanced: What strategies optimize yield and purity during S-alkylation steps?

Methodological Answer:
Optimization Parameters :

  • Solvent Selection : Dimethylacetamide (DMA) improves reactivity over DMF due to higher polarity.
  • Temperature Control : Maintain 0–5°C during alkylating agent addition to minimize side reactions (e.g., disulfide formation).
  • Stoichiometry : Use 1.2–1.5 equivalents of alkylating agent (e.g., chloroacetic acid ethyl ester) relative to the thiol intermediate.
  • Workup : Quench with ice-water to precipitate pure product, followed by recrystallization (ethanol/water) .

Advanced: How is molecular diversity achieved in this scaffold for multi-target drug discovery?

Methodological Answer:
Diversity-oriented synthesis focuses on:

Core Modifications :

  • Replace phenylacetic acid with heteroaromatic groups (e.g., thiophene) to alter electronic properties.

Functional Group Additions :

  • Introduce sulfonamide (-SO₂NH₂) or trifluoromethyl (-CF₃) groups to enhance target selectivity.

Hybridization :

  • Conjugate with known pharmacophores (e.g., oxazole) to exploit synergistic effects.
  • Example : Hybrids with oxadiazole show dual inhibition of hCA-II and EGFR kinase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid
Reactant of Route 2
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.